molecular formula C23H28N2O4 B268742 N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide

N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide

Cat. No. B268742
M. Wt: 396.5 g/mol
InChI Key: XBWVPCUTONWFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. The compound, also known as ABT-702, is a selective inhibitor of the enzyme adenosine kinase, which plays a crucial role in the regulation of adenosine levels in cells.

Mechanism of Action

N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide selectively inhibits adenosine kinase, which is responsible for the breakdown of adenosine in cells. By inhibiting adenosine kinase, N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide increases the levels of adenosine in cells, which can activate adenosine receptors and elicit various physiological responses. The mechanism of action of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide has been extensively studied, and it has been shown to have high selectivity and potency for adenosine kinase.
Biochemical and Physiological Effects:
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide has been shown to have various biochemical and physiological effects in cells. It has been shown to increase the levels of adenosine in cells, which can activate adenosine receptors and elicit various physiological responses, including the regulation of blood flow, inflammation, and immune response. N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide has several advantages for lab experiments. It is a highly selective and potent inhibitor of adenosine kinase, which makes it an ideal tool for studying the role of adenosine in various physiological processes. However, there are also some limitations to using N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide in lab experiments. It has a short half-life in vivo, which can make it difficult to achieve sustained inhibition of adenosine kinase. Additionally, N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide has poor solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide. One area of research is the development of more potent and selective inhibitors of adenosine kinase. Another area of research is the investigation of the therapeutic potential of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide to optimize its use in clinical settings.

Synthesis Methods

The synthesis of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide involves several steps, starting with the reaction of 3-nitrobenzoic acid with cyclohexylamine to form the corresponding amide. The amide is then reduced with sodium borohydride to give the corresponding amine, which is further reacted with 2-(2-methoxyethoxy)benzoyl chloride to yield N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide. The overall yield of the synthesis is around 30%.

Scientific Research Applications

N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide has been extensively studied for its potential applications in drug development. Adenosine kinase is an enzyme that plays a crucial role in the regulation of adenosine levels in cells. Adenosine is a signaling molecule that is involved in a wide range of physiological processes, including the regulation of blood flow, inflammation, and immune response. N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide has been shown to increase the levels of adenosine in cells, which can have therapeutic benefits in various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

Product Name

N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide

Molecular Formula

C23H28N2O4

Molecular Weight

396.5 g/mol

IUPAC Name

N-[3-(cyclohexylcarbamoyl)phenyl]-2-(2-methoxyethoxy)benzamide

InChI

InChI=1S/C23H28N2O4/c1-28-14-15-29-21-13-6-5-12-20(21)23(27)25-19-11-7-8-17(16-19)22(26)24-18-9-3-2-4-10-18/h5-8,11-13,16,18H,2-4,9-10,14-15H2,1H3,(H,24,26)(H,25,27)

InChI Key

XBWVPCUTONWFGH-UHFFFAOYSA-N

SMILES

COCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3CCCCC3

Canonical SMILES

COCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3CCCCC3

Origin of Product

United States

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